N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C13H11N3S. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications . The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a p-tolyl group attached to the nitrogen atom at the 4-position.
Preparation Methods
The synthesis of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in a suitable solvent like xylene or toluene, sometimes in the presence of a desiccant like calcium chloride . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thienopyrimidines and their derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome bd oxidase, it disrupts the electron transport chain in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function and inhibiting bacterial respiration .
Comparison with Similar Compounds
N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives such as thieno[3,2-d]pyrimidin-4-amine and thieno[3,4-b]pyridine derivatives . These compounds share a similar core structure but differ in the position and nature of substituents, which can significantly affect their biological activity and chemical properties. The unique p-tolyl group in this compound contributes to its distinct reactivity and potential therapeutic applications .
Similar compounds include:
- Thieno[3,2-d]pyrimidin-4-amine
- Thieno[3,4-b]pyridine derivatives
- 2-thioxopyrimidine derivatives
Properties
Molecular Formula |
C13H11N3S |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11N3S/c1-9-2-4-10(5-3-9)16-12-11-6-7-17-13(11)15-8-14-12/h2-8H,1H3,(H,14,15,16) |
InChI Key |
QUAQMMHHTKWJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
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